molecular formula C10H12Cl3N B6185053 3-(2,5-dichlorophenyl)-3-methylazetidine hydrochloride CAS No. 2624132-59-6

3-(2,5-dichlorophenyl)-3-methylazetidine hydrochloride

Cat. No.: B6185053
CAS No.: 2624132-59-6
M. Wt: 252.6 g/mol
InChI Key: XICCCEAUKGLNJW-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-3-methylazetidine hydrochloride is a synthetic organic compound characterized by the presence of a 2,5-dichlorophenyl group and a methylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)-3-methylazetidine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with methylazetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorophenyl)-3-methylazetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(2,5-dichlorophenyl)-3-methylazetidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic effects.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.

    6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Demonstrates potent antiproliferative activity against cancer cells.

Uniqueness

3-(2,5-dichlorophenyl)-3-methylazetidine hydrochloride is unique due to its specific azetidine ring structure combined with the 2,5-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2624132-59-6

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-3-methylazetidine;hydrochloride

InChI

InChI=1S/C10H11Cl2N.ClH/c1-10(5-13-6-10)8-4-7(11)2-3-9(8)12;/h2-4,13H,5-6H2,1H3;1H

InChI Key

XICCCEAUKGLNJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2=C(C=CC(=C2)Cl)Cl.Cl

Purity

95

Origin of Product

United States

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